2-Fluoro-3-nitrobenzamide
CAS No.: 1369880-10-3
Cat. No.: VC2684960
Molecular Formula: C7H5FN2O3
Molecular Weight: 184.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1369880-10-3 |
|---|---|
| Molecular Formula | C7H5FN2O3 |
| Molecular Weight | 184.12 g/mol |
| IUPAC Name | 2-fluoro-3-nitrobenzamide |
| Standard InChI | InChI=1S/C7H5FN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11) |
| Standard InChI Key | IELKGBJSSIULFW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)N |
| Canonical SMILES | C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)N |
Introduction
Physical and Chemical Properties
Reactivity Profile
The reactivity of 2-Fluoro-3-nitrobenzamide is governed by its functional groups. The amide group can participate in various nucleophilic reactions and is susceptible to hydrolysis under appropriate conditions. The fluorine atom at the ortho position relative to the amide creates an electron-deficient center that may facilitate nucleophilic aromatic substitution reactions. The nitro group, being strongly electron-withdrawing, further activates the ring toward nucleophilic attack while also providing opportunities for reduction to form amino derivatives.
Synthesis and Production
| Manufacturer | Product Number | Purity | Package Size | Price (USD) | Price per Gram |
|---|---|---|---|---|---|
| Matrix Scientific | 114929 | 97% | 1g | $480 | $480 |
| Alichem | 1369880103 | Not specified | 1g | $504 | $504 |
| Atlantic Research Chemicals | XS001995 | 95% | 250mg | $116.64 | $466.56 |
| Crysdot | CD12148055 | 97% | 1g | $475 | $475 |
This pricing data, from December 2021, demonstrates the relatively high cost of the compound, which is typical for specialized chemical building blocks produced at high purity for research purposes . The consistency in pricing across suppliers suggests a stabilized market value for this particular chemical entity.
Related Compounds and Structural Analogs
Comparison with 2-Fluoro-3-nitrobenzoic Acid
2-Fluoro-3-nitrobenzoic acid (CAS: 317-46-4) is a closely related compound that differs from 2-Fluoro-3-nitrobenzamide only in the functional group at position 1, featuring a carboxylic acid instead of an amide. This acid has a molecular weight of 185.109 g/mol and a molecular formula of C₇H₄FNO₄ . The acid precursor has documented physical properties including:
| Property | Value |
|---|---|
| Density | 1.6±0.1 g/cm³ |
| Boiling Point | 347.6±27.0 °C at 760 mmHg |
| Flash Point | 164.0±23.7 °C |
| Water Solubility | Slightly soluble |
| LogP | 1.47 |
These properties may provide some insight into the potential physical characteristics of 2-Fluoro-3-nitrobenzamide, although direct extrapolation requires caution due to the different functional groups .
Structural Variations and Isomers
Other structural variations with similar functional group patterns include 2-Fluoro-5-nitrobenzoic acid (CAS: 7304-32-7), which features a different positional arrangement of the nitro group . This compound has been noted for its applications in synthesizing fluorescent sensing molecules, heterocyclic active pharmaceutical ingredients (APIs), and peptides. The positional isomerism between these compounds demonstrates how subtle structural changes can lead to diverse applications and properties.
Future Research Directions
Synthetic Methodology Development
Further research could focus on developing more efficient synthetic routes to 2-Fluoro-3-nitrobenzamide, potentially building upon the documented synthesis of 2-Fluoro-3-nitrobenzoic acid. Optimization of reaction conditions and exploration of alternative synthetic pathways could lead to more cost-effective production methods, potentially broadening the compound's accessibility for research purposes.
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